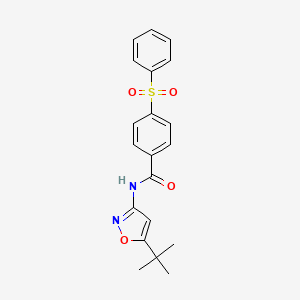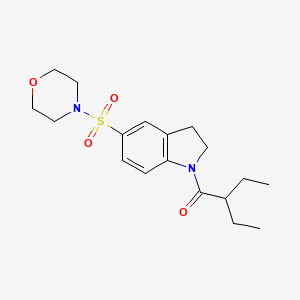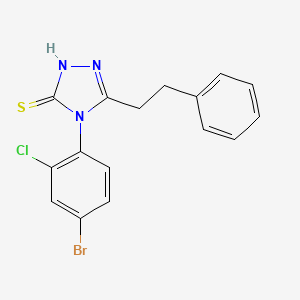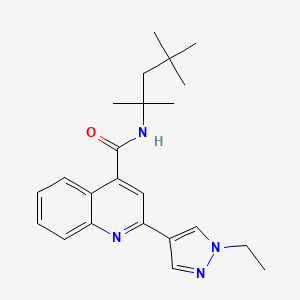
N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention from researchers due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of the NF-κB pathway, which plays a crucial role in inflammation, immune response, and cancer progression.
Mechanism of Action
N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082 exerts its biological effects by inhibiting the activation of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins called IκBs. Upon activation by various stimuli, such as cytokines, pathogens, or stress, IκBs are phosphorylated and degraded, allowing NF-κB to translocate into the nucleus and activate target genes.
N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082 inhibits NF-κB activation by covalently modifying a cysteine residue in the IKKβ kinase, which is required for the phosphorylation and degradation of IκBs. This modification prevents the activation of NF-κB and its downstream target genes.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to enhance the activity of natural killer cells and cytotoxic T lymphocytes. It has also been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, lung, and colon cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. Unlike other inhibitors, N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082 does not affect the activity of other signaling pathways, such as MAPK or PI3K. This specificity allows researchers to study the role of NF-κB in various biological processes without confounding effects from other pathways.
However, one of the limitations of using N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082 is its potential toxicity and off-target effects. N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082 has been shown to induce apoptosis and cell cycle arrest in some cell types, which may limit its use in certain experiments. In addition, N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082 has been shown to inhibit the activity of other enzymes, such as caspases and proteasomes, which may affect the interpretation of results.
Future Directions
There are several future directions for the research on N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082. One direction is to investigate the potential therapeutic applications of N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082 in various diseases, such as autoimmune disorders, neurodegenerative diseases, and viral infections. Another direction is to develop more potent and selective inhibitors of NF-κB that have fewer off-target effects and better pharmacokinetic properties. Finally, it will be important to understand the molecular mechanisms underlying the toxicity and off-target effects of N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082 and to develop strategies to mitigate these effects.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082 has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Inhibition of NF-κB has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to enhance the activity of natural killer cells and cytotoxic T lymphocytes.
N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082 has also been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, lung, and colon cancer. It has been suggested that the anti-cancer effect of N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082 is mediated by the inhibition of NF-κB, which promotes tumor cell survival, proliferation, and invasion.
In addition, N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082 has been shown to inhibit the replication of several viruses, including HIV-1, herpes simplex virus, and human cytomegalovirus. It has been suggested that the anti-viral effect of N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082 is mediated by the inhibition of NF-κB, which is required for viral replication.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-20(2,3)17-13-18(22-26-17)21-19(23)14-9-11-16(12-10-14)27(24,25)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPCCVFTKAYBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-4-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4654824.png)
![methyl [5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4654833.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4654834.png)


![methyl 2-{[(6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4654865.png)
![4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine](/img/structure/B4654870.png)


![N-[1-allyl-4-(4-chlorophenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-ylidene]-4-bromobenzenesulfonamide hydrobromide](/img/structure/B4654882.png)
![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4654887.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(4-ethylphenyl)acetamide]](/img/structure/B4654892.png)

